molecular formula C11H10ClN B071548 4-Chloro-7,8-dimethylquinoline CAS No. 181950-53-8

4-Chloro-7,8-dimethylquinoline

Cat. No. B071548
M. Wt: 191.65 g/mol
InChI Key: JVVPYRJTPJOCFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline compounds involves several steps, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. For example, 4-Chloro-8-methoxyquinoline was synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate with an overall yield of 33.81% after optimizing reaction conditions (Jiang Jia-mei, 2010). Similar methodologies can be adapted for the synthesis of 4-Chloro-7,8-dimethylquinoline, suggesting the versatility and adaptability of quinoline synthesis techniques.

Molecular Structure Analysis

Molecular structure characterization techniques such as X-ray diffraction provide detailed insights into the geometry and atomic arrangement of quinoline derivatives. For instance, the crystal structure of a related compound, methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chloro­phen­yl)-4-cyano-6-hy­droxy-1,6-dimethyl-5,6,7,8-tetra­hydro­isoquinolin-3-yl]sulfan­yl}acetate, revealed specific orientations and interactions within the molecule, such as hydrogen bonding and disorder in the methyl acetate group (J. Mague et al., 2017). Such analyses are crucial for understanding the properties and reactivity of 4-Chloro-7,8-dimethylquinoline.

Chemical Reactions and Properties

Quinoline compounds participate in various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. This versatility highlights the reactivity of the quinoline ring and its potential for further chemical modifications. For example, novel 2- and 8-substituted 4-amino-7-chloroquinolines have been synthesized, demonstrating the ability to effectively substitute the chloro group for amino alcohols, leading to novel analogues (Dion B. Nemez et al., 2023).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and X-ray Diffraction Analysis : 4-Chloro-7,8-dimethylquinoline is used in the synthesis of complex compounds like 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone. Its structure was examined using X-ray diffraction and quantum chemical methods (Tkachev et al., 2017).

Pharmaceutical Research

  • Anticancer Agent Development : Research has been conducted on derivatives of 4-Chloro-7,8-dimethylquinoline for their potential as anticancer agents. These derivatives have been evaluated for apoptosis induction and effectiveness in cancer models, showing significant promise in this field (Sirisoma et al., 2009).
  • Antibacterial Activity : Derivatives of 4-Chloro-7,8-dimethylquinoline have shown promising activity against various bacterial strains, including Mycobacterium smegmatis (Kayirere et al., 1998).
  • Antitumor Properties : Halogen-substituted derivatives of 4-Chloro-7,8-dimethylquinoline have been synthesized with the aim of creating potential antitumor agents, showing significant activity against specific types of leukemia (Lin & Loo, 1978).

Chemical Synthesis and Molecular Research

  • Synthesis of Complex Quinoline Derivatives : Research in the field of chemical synthesis has explored the creation of complex quinoline derivatives from 4-Chloro-7,8-dimethylquinoline. These studies contribute to a broader understanding of the chemical properties and potential applications of these compounds (Outt et al., 1998).

Biochemical Properties and Applications

  • Chloroquine Derivatives : Studies have investigated the biochemical properties of chloroquine and its derivatives, including those based on 4-Chloro-7,8-dimethylquinoline, revealing their potential therapeutic applications in managing various diseases beyond their traditional use in malaria (Njaria et al., 2015).

Safety And Hazards

4-Chloro-7,8-dimethylquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It’s hazardous, with the signal word being "Danger" . The hazard statements are H301 - H318 . The precautionary statements are P280 - P301 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

4-chloro-7,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVPYRJTPJOCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589065
Record name 4-Chloro-7,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7,8-dimethylquinoline

CAS RN

181950-53-8
Record name 4-Chloro-7,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7,8-dimethylquinoline
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